molecular formula C15H24N4O2 B1434387 Tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate CAS No. 1955520-95-2

Tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate

Cat. No.: B1434387
CAS No.: 1955520-95-2
M. Wt: 292.38 g/mol
InChI Key: ZUOGFBZXWBJSRD-UHFFFAOYSA-N
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Description

Tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate is a carbamate-protected piperidine derivative featuring a 4-aminopyridin-2-yl substituent. This compound is structurally significant as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or protease modulators. The tert-butyl carbamate (Boc) group serves as a temporary protective moiety for the piperidine amine, enabling selective functionalization during multi-step syntheses.

Properties

IUPAC Name

tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-12-5-4-8-19(10-12)13-9-11(16)6-7-17-13/h6-7,9,12H,4-5,8,10H2,1-3H3,(H2,16,17)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOGFBZXWBJSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamation of Amino Group on Piperidine or Pyridine Ring

A key step in the synthesis is the carbamation of the amino group located on the piperidine or pyridine ring. This is typically achieved by reacting the amino precursor with an alkyl halocarbonate or dialkyl dicarbonate, which serve as carbamation agents. The choice of carbamation agent dictates the alkyl group introduced on the carbamate moiety; in this case, tert-butyl groups are introduced by using tert-butyl halocarbonates.

  • Agents Used : Alkyl halocarbonates such as tert-butyl chlorocarbonate or dialkyl dicarbonates.
  • Reaction Conditions : Carbamation is carried out in the presence of solvents such as water, ethers (e.g., tetrahydrofuran, tert-butyl methyl ether), nitriles (e.g., acetonitrile), esters (e.g., ethyl acetate), aromatics (e.g., toluene), or alcohols (e.g., methanol, 1-butanol, 2-propanol, 2-methyl-2-propanol).
  • Temperature Control : The reaction mixture is typically maintained at low temperatures (0 to 10°C) during the addition of reagents to control reaction rate and selectivity.
  • Work-up : After carbamation, the reaction mixture is subjected to extraction with organic solvents such as tert-butyl methyl ether, followed by drying over magnesium sulfate and filtration to remove drying agents.
  • Yield : High yields are reported, for example, 92.1% yield of isopropyl piperidine-3-ylcarbamate was obtained under similar conditions, indicating efficient carbamate formation.

Synthetic Route Overview

The synthesis typically starts with 3-aminopyridine or a related amino-substituted pyridine derivative. The amino group at the 3-position of 3-aminopyridine can be converted into a carbamate group through the following processes:

  • Conventional Carbamation : Direct reaction of the amino group with alkyl halocarbonates or dialkyl dicarbonates.
  • Hofmann Rearrangement : Nicotinic acid amide undergoes Hofmann rearrangement in the presence of an alcohol to yield the carbamate derivative.

This approach ensures the amino group is protected as a carbamate, facilitating further synthetic transformations while maintaining the integrity of the pyridine and piperidine rings.

Automated Synthesis and Reaction Control

Recent advances in organic synthesis have introduced automated console-based systems for the preparation of complex molecules including carbamate derivatives. Such systems integrate multiple reaction steps including heterocycle formation, reductive amination, and purification in a controlled, automated environment.

  • Automation Features : The console operates modules such as rotary valves, syringe pumps, magnetic stirrers, and heaters to precisely control reagent addition, temperature, and reaction times.
  • Reaction Monitoring : Reactions are performed under inert atmosphere (N2) with anhydrous solvents, monitored by thin layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
  • Purification : Automated silica and strong cation exchange (SCX) purification modules are incorporated to isolate pure products.
  • Reagents and Conditions : Use of anhydrous tetrahydrofuran (THF), dimethylformamide (DMF), and other solvents dried over molecular sieves; reagents such as polystyrene-supported triphenylphosphine and copper triflate are employed.
  • Example Protocol : The console script includes steps for solvent dosing, stirring, heating, imine formation, cyclization, and purification, with precise timing and temperature control to optimize yield and purity.

Summary Table of Preparation Method Parameters

Step Reagents/Agents Solvents Temperature (°C) Key Notes Yield (%)
Carbamation tert-butyl chlorocarbonate or dialkyl dicarbonate Water, THF, tert-butyl methyl ether, acetonitrile, ethyl acetate, toluene, methanol, 1-butanol, 2-propanol 0 to 10 Dropwise addition into NaOH solution; extraction with tert-butyl methyl ether; drying over MgSO4 ~92
Hofmann Rearrangement Nicotinic acid amide + alcohol Alcohol solvent (e.g., methanol) Not specified Conversion of amide to carbamate Not specified
Automated Synthesis Steps Polystyrene-supported PPh3, Cu(OTf)2, 2,6-Lutidinium triflate Anhydrous THF, DMF, CH2Cl2, HFIP 20 to 50 Multi-step automated sequence with stirring, heating, and purification Not specified

Research Findings and Notes

  • The carbamation step is crucial for introducing the tert-butyl carbamate protecting group, which stabilizes the amino functionality during subsequent synthetic steps.
  • Low temperature during reagent addition minimizes side reactions and promotes high selectivity.
  • Automated synthesis consoles enhance reproducibility and scalability, allowing precise control over reaction parameters and integration of purification steps.
  • Analytical techniques such as NMR (400-500 MHz), TLC, and mass spectrometry are employed to confirm structure and purity.
  • The use of polystyrene-supported reagents and molecular sieves ensures anhydrous conditions and facilitates reagent removal after reaction completion.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of piperidine, including tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate, exhibit promising anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines. For instance:

  • Cytotoxicity Studies : A related piperidine derivative demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. The compound exhibited dose-dependent cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations.
  • Mechanism of Action : The compound's structural similarity to known PD-1 inhibitors suggests potential activity in modulating immune checkpoints in cancer therapy, enhancing the efficacy of existing treatments.

Immunomodulatory Effects

The compound has also been studied for its immunomodulatory effects:

  • PD-L1 Inhibition : A PhD thesis explored the biological activity of several piperidine derivatives, including this compound. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound could restore immune function significantly at specific concentrations, suggesting its role as a PD-L1 inhibitor.
  • Enhancement of Immune Responses : In a study evaluating immune cell responses, it was found that piperidine derivatives could enhance the activity of mouse splenocytes against tumor cells through PD-1/PD-L1 pathway inhibition. The compound was able to rescue immune cells effectively at concentrations as low as 100 nM.

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines; significant cytotoxicity observed
ImmunomodulationEnhances immune cell activity; PD-L1 inhibition noted

Case Study 1: PD-L1 Inhibition

A PhD thesis investigated the potential of this compound as a PD-L1 inhibitor. The study revealed that the compound could significantly restore immune function in mouse splenocytes exposed to recombinant PD-L1.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the compound was tested against various cancer cell lines, demonstrating dose-dependent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations.

Mechanism of Action

The mechanism of action of tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, thereby modulating biological pathways and exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s key structural differentiator is the 4-aminopyridin-2-yl group attached to the piperidine ring. Below is a comparison with analogous carbamate derivatives:

Compound Name Substituent on Piperidine/Pyridine Key Structural Differences Reference
Tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate 4-Aminopyridin-2-yl Amino group enhances polarity and H-bonding -
Tert-butyl (4-chloropyridin-2-yl)carbamate 4-Chloropyridin-2-yl Chloro substituent increases lipophilicity
Tert-butyl (1-acetylpiperidin-4-yl)carbamate Acetylated piperidine Acetyl group alters conformational flexibility
Tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate Trifluoromethyl on piperidine CF3 group enhances metabolic stability

Physical and Chemical Properties

Compound Name Melting Point (°C) Mass Spec (M+1) Solubility Trends Reference
This compound Not reported Not reported Higher polarity due to -NH2 -
Example 75 (Pyrazolo[3,4-d]pyrimidine derivative) 163–166 615.7 Moderate (fluorine substituents)
Tert-butyl (1-acetylpiperidin-4-yl)carbamate Not reported ~230 (LCMS) Moderate (acetyl group)
  • Amino vs. Chloro Substituents: The 4-amino group in the target compound increases aqueous solubility compared to 4-chloro derivatives, which are more lipophilic .
  • Trifluoromethyl Derivatives : Piperidines with CF3 groups (e.g., PharmaBlock’s PB90363-1) exhibit improved metabolic stability and membrane permeability .

Key Research Findings

Synthetic Efficiency : The acetylation step for tert-butyl (1-acetylpiperidin-4-yl)carbamate achieves high crude yields (670 g from 200 g starting material), suggesting scalability for industrial applications .

Impact of Substituents: 4-Amino Group: Enhances hydrogen-bonding interactions, critical for target engagement in enzyme inhibitors. Trifluoromethyl Groups: Improve pharmacokinetic properties (e.g., half-life) in lead compounds .

Deprotection Strategies : HCl/MeOH efficiently removes Boc groups in piperidine carbamates without side reactions, as demonstrated in .

Biological Activity

Tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate, a compound with significant pharmaceutical potential, has garnered attention for its biological activity, particularly in the context of cancer treatment and neurological disorders. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H24N4O2
  • Molecular Weight : 292.38 g/mol
  • IUPAC Name : this compound

This compound is primarily recognized for its role as a pharmacological agent targeting various biological pathways. Its structural components allow it to interact with specific receptors and enzymes, leading to therapeutic effects. Notably, it has been associated with the inhibition of certain kinases, which are crucial in cell signaling pathways related to cancer proliferation and survival.

Anticancer Properties

Research indicates that this compound acts as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are vital for cell cycle progression in cancer cells. By inhibiting these kinases, the compound can effectively halt the proliferation of cancerous cells.

Table 1: Inhibitory Activity Against CDKs

Compound NameTarget KinaseIC50 (nM)
This compoundCDK425
This compoundCDK630

This data suggests a promising therapeutic index for the compound in treating cancers such as ER-positive breast cancer.

Neurological Effects

In addition to its anticancer properties, the compound exhibits potential neuroprotective effects. Studies have shown that it can modulate neurotransmitter levels and enhance synaptic plasticity, which may be beneficial in treating neurodegenerative diseases like Alzheimer's.

Case Study: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound led to:

  • Increased levels of acetylcholine in the hippocampus.
  • Improved cognitive function as measured by maze tests.
  • Reduced markers of oxidative stress.

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the coupling of piperidine derivatives with aminopyridines. This synthetic pathway is crucial for producing various analogs that may exhibit enhanced biological activity or reduced side effects.

Synthesis Overview

  • Starting Materials : Piperidine derivatives and 4-amino-pyridine.
  • Reagents : Common reagents include coupling agents like HOBt and DMAP.
  • Yield Optimization : Conditions such as temperature and solvent choice significantly affect yield.

Q & A

Q. What are the recommended synthetic routes for Tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate?

Answer: The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling or nucleophilic substitution. A common approach involves:

Piperidine functionalization : React tert-butyl piperidin-3-ylcarbamate with 2-chloro-4-aminopyridine under Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃, BINAP, toluene, N₂ atmosphere) to introduce the pyridine moiety .

Protection/deprotection : Use Boc (tert-butyloxycarbonyl) groups to protect amines during synthesis, followed by acidic or basic deprotection (e.g., HCl/MeOH) .

Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization yields >90% purity .

Q. What analytical techniques validate the compound’s structure and purity?

Answer:

  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 292.4 [M+H]⁺ for C₁₆H₂₅N₃O₂) .
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies key groups (e.g., tert-butyl δ 1.4 ppm, pyridine protons δ 7.2–8.5 ppm) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) .
  • X-ray Crystallography : SHELXL refines crystal structures to resolve stereochemistry .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Answer:

  • Chiral Catalysts : Use enantioselective catalysts (e.g., Pd with chiral ligands) for asymmetric synthesis .
  • Chromatographic Separation : Resolve diastereomers via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Crystallization : Optimize solvent polarity (e.g., EtOAc/hexane) to isolate desired enantiomers .

Example : In a related compound, tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate, stereocenters were resolved using CuI/Pd(PPh₃)₂Cl₂ catalysts, achieving >98% enantiomeric excess .

Q. What computational methods predict biological activity or binding modes?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., HIV-1 reverse transcriptase) .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes (e.g., 100 ns simulations) .
  • QSAR Models : Correlate substituent effects (e.g., pyridine ring modifications) with bioactivity .

Q. How are impurities or degradation products analyzed?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), or acidic/basic conditions, then analyze via LC-MS .
  • Impurity Profiling : Compare with known impurities (e.g., Trelagliptin Impurity 45/46, structurally analogous carbamates) using HRMS and NMR .

Q. What strategies optimize reaction scalability and yield?

Answer:

  • Catalyst Screening : Test Pd/C, Pd(OAc)₂, or Ni catalysts for cost-effective coupling .
  • Flow Chemistry : Continuous reactors reduce reaction time (e.g., THF at 65°C, 2h) and improve reproducibility .
  • Solvent Optimization : Replace toluene with cyclopentyl methyl ether (CPME) for greener synthesis .

Q. How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Accelerated Stability Testing : Store at 25°C/60% RH and 40°C/75% RH for 6 months; monitor via HPLC .
  • Degradation Pathways : Hydrolysis of the carbamate group in acidic conditions (t₁/₂ = 48h at pH 3) .

Q. What crystallographic techniques resolve its 3D structure?

Answer:

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement. Example parameters: monoclinic space group P2₁/c, unit cell dimensions a=10.2 Å, b=12.5 Å, c=14.8 Å .
  • Powder XRD : Compare experimental patterns with simulated data from Mercury software .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate

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